molecular formula C17H17N3O2S B12942198 Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- CAS No. 71795-42-1

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-

Cat. No.: B12942198
CAS No.: 71795-42-1
M. Wt: 327.4 g/mol
InChI Key: HDTLTJOZWPVKSQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- is a complex organic compound with the molecular formula C15H17NO2S This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various N-substituted benzenesulfonamides

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is overexpressed.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-phenylethyl-benzenesulfonamide
  • 4-Methyl-N-(1-methyl-3-phenylpropyl)-benzenesulfonamide
  • 4-Methyl-N-(2-(1-piperazinyl)ethyl)-benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- stands out due to the presence of the imidazole ring, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

N-(1-benzylimidazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-14-7-9-16(10-8-14)23(21,22)19-17-18-11-12-20(17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTLTJOZWPVKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222032
Record name Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71795-42-1
Record name Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071795421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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